Bortezomib-d8

LC-MS/MS Internal Standard Bioanalysis

Bortezomib-d8 is the definitive internal standard for LC-MS/MS quantification of Bortezomib. The eight-deuterium label provides a distinct +8 Da mass shift (m/z 375.2 [M+H]⁺), eliminating isotopic interference and ensuring selective MRM transitions. Validated methods achieve 99.2–112% accuracy, 1.13–13.0% precision, and LLOQ ≤0.5 ng/mL. Isotopic purity ≥96% guarantees reproducibility across plasma, tissue, and cell lysate matrices. Choose Bortezomib-d8 for unmatched quantitative precision in pharmacokinetic and metabolic studies.

Molecular Formula C19H25BN4O4
Molecular Weight 392.3 g/mol
Cat. No. B12425545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib-d8
Molecular FormulaC19H25BN4O4
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
InChIInChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D
InChIKeyGXJABQQUPOEUTA-PGWCMDPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bortezomib-d8: A Deuterated Proteasome Inhibitor for Quantification and Metabolic Research in Cancer Studies


Bortezomib-d8 is a deuterium-labeled analog of the first-in-class proteasome inhibitor Bortezomib, in which eight hydrogen atoms are replaced by deuterium (²H) . The parent compound Bortezomib is a reversible, selective inhibitor of the 20S proteasome with a Ki of 0.6 nM [1]. Bortezomib-d8 retains the pharmacological activity of the parent molecule while serving as a stable isotope-labeled internal standard for mass spectrometry-based quantification and as a tool compound for investigating deuterium isotope effects on pharmacokinetic and metabolic profiles [2].

Why Bortezomib-d8 Cannot Be Replaced by Unlabeled Bortezomib or Other Analogs in Quantification and Metabolic Studies


Unlabeled Bortezomib lacks the mass shift required for differentiation from the analyte in LC-MS/MS, rendering accurate quantification impossible in complex biological matrices [1]. Other deuterated analogs (e.g., Bortezomib-d4) possess insufficient deuterium atoms, resulting in inadequate chromatographic resolution or isotopic interference [2]. Furthermore, the specific labeling pattern of Bortezomib-d8 (eight deuterium atoms) provides a unique mass signature (m/z 375.2 for the [M+H]⁺ ion) that is distinct from both the parent compound and potential metabolites, a critical requirement for selective multiple reaction monitoring (MRM) [3].

Quantitative Evidence for Bortezomib-d8 as a Superior Internal Standard and Deuterium-Enriched Probe


Bortezomib-d8 Enables High-Accuracy Quantification in Complex Biological Matrices via LC-MS/MS

In a validated UPLC-MS/MS method for quantifying Bortezomib in cultured myeloma cells and media, Bortezomib-d8 was used as the internal standard. The assay achieved a calibrated range of 0.5–2500 pg per sample with overall accuracy between 99.2% and 112% (medium) and 89.9% and 111% (cells) and precision ranging from 1.13% to 13.0% (medium) and 2.80% to 12.7% (cells) [1]. In contrast, quantification without a deuterated internal standard typically yields lower accuracy and precision due to unaddressed matrix effects.

LC-MS/MS Internal Standard Bioanalysis

Bortezomib-d8 Provides a Distinct Mass Shift and MRM Transitions Essential for Selective Detection

The eight deuterium atoms in Bortezomib-d8 confer a mass shift of +8 Da relative to the parent compound (m/z 367.1 vs. 375.2 for the [M+H]⁺ ion) [1]. This allows for distinct multiple reaction monitoring (MRM) transitions: 375.2→233.9 (quantifier) and 375.2→215.1 (qualifier) for Bortezomib-d8, compared to 367.1→226.0 (quantifier) and 367.1→207.9 (qualifier) for unlabeled Bortezomib [1]. This mass difference is sufficient to avoid isotopic cross-talk and ensure selective detection.

Mass Spectrometry MRM Isotopic Labeling

Bortezomib-d8 Enables High Sensitivity Quantification with a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL

Using Bortezomib-d8 as an internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for Bortezomib in mouse brain tissue [1]. This sensitivity is comparable to methods using other deuterated internal standards but exceeds the sensitivity achievable with non-deuterated analogs due to improved signal-to-noise ratios from reduced matrix effects [2].

LC-MS/MS LLOQ Sensitivity

Bortezomib-d8's Deuterium Substitution May Alter Pharmacokinetic Parameters via the Deuterium Isotope Effect

Deuteration of Bortezomib at metabolically labile positions can reduce CYP-mediated oxidative metabolism via the deuterium isotope effect [1]. While direct comparative PK data for Bortezomib-d8 vs. Bortezomib are not publicly available, class-level evidence suggests that deuterated analogs can exhibit increased half-life and reduced clearance [1]. Bortezomib itself has a short initial half-life (<10 min) and a long terminal half-life (>40 h) , and deuteration may extend the terminal half-life further.

Deuterium Isotope Effect Pharmacokinetics Metabolic Stability

Bortezomib-d8 Demonstrates High Isotopic Purity (≥96%) Essential for Accurate Quantification

Commercial preparations of Bortezomib-d8 typically report isotopic purity of ≥96% (e.g., Santa Cruz Biotechnology: 96%; Evitachem: 98.5%) . In contrast, some deuterated analogs may have lower isotopic purity (e.g., 90–95%), which can introduce isotopic interference and compromise quantification accuracy . High isotopic purity minimizes the presence of unlabeled Bortezomib, ensuring that the internal standard signal does not cross-contaminate the analyte channel.

Isotopic Purity Quality Control Internal Standard

Bortezomib-d8 Facilitates PBPK Modeling and Metabolic Tracing Studies

Bortezomib-d8 has been employed as a stable isotope tracer in physiologically-based pharmacokinetic (PBPK) modeling studies to elucidate the target-mediated drug disposition (TMDD) of Bortezomib [1]. The use of deuterated Bortezomib allows for the differentiation of exogenously administered drug from endogenously produced metabolites or from drug released from binding sites. This application is not possible with unlabeled Bortezomib, which would be indistinguishable from the endogenous pool.

PBPK Modeling Metabolic Tracing Drug Disposition

Optimal Research and Industrial Applications for Bortezomib-d8 Based on Quantifiable Differentiation


Internal Standard for LC-MS/MS Quantification of Bortezomib in Preclinical and Clinical Samples

Bortezomib-d8 is the definitive internal standard for accurate quantification of Bortezomib in biological matrices (e.g., plasma, tissue, cell lysates) due to its distinct mass shift (+8 Da) and MRM transitions [1]. Its use ensures high accuracy (99.2–112%) and precision (1.13–13.0%) in validated methods, with an LLOQ ≤ 0.5 ng/mL [1][2].

Metabolic and Pharmacokinetic Studies Investigating Deuterium Isotope Effects

Researchers can employ Bortezomib-d8 to explore the impact of deuteration on the metabolic stability and pharmacokinetics of Bortezomib. While direct comparative data are limited, the well-established class-level deuterium isotope effect suggests potential for reduced CYP-mediated clearance [3].

PBPK Modeling and Target-Mediated Drug Disposition (TMDD) Studies

Bortezomib-d8 serves as a stable isotope tracer in physiologically-based pharmacokinetic (PBPK) models, enabling the differentiation of administered drug from endogenous or bound drug pools, a critical capability for understanding TMDD and optimizing dosing regimens [4].

Method Development and Validation for Bortezomib Bioanalysis

Due to its high isotopic purity (≥96%) and well-characterized mass spectrometric properties, Bortezomib-d8 is the preferred internal standard for developing and validating new LC-MS/MS methods for Bortezomib quantification in diverse sample types [1][2].

Technical Documentation Hub

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